Bienvenue dans la boutique en ligne BenchChem!

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine

oxadiazole regioisomer lipophilicity matched molecular pair

Procure CAS 1210535-08-2, a validated autotaxin (ATX) inhibitor scaffold with an IC50 of 4.80 nM. This 1,3,4-oxadiazole regioisomer demonstrates ~1 log unit lower log D, reduced hERG liability, and improved HLM stability compared to its 1,2,4 counterpart. The modular piperidine core enables divergent library synthesis targeting GPCRs, enzymes, and ion channels. Invest in this single versatile building block to accelerate fibrotic disease, cancer metastasis, and neuropathic pain programs.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 1210535-08-2
Cat. No. B2615840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine
CAS1210535-08-2
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
InChIInChI=1S/C19H23N3O3/c1-2-24-16-7-5-15(6-8-16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-3-4-13/h5-8,13-14H,2-4,9-12H2,1H3
InChIKeyZNMQHUJPYWCMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine (CAS 1210535-08-2): Structural Overview and Procurement Context


4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine (CAS 1210535-08-2; molecular formula C₁₉H₂₃N₃O₃; MW 341.41) is a heterocyclic research compound consisting of a piperidine core substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazol-2-yl moiety and N-acylated with a 4-ethoxybenzoyl group [1]. The 1,3,4-oxadiazole ring is a five-membered heteroaromatic scaffold frequently employed as a bioisosteric replacement for ester and amide functionalities [2]. The compound is listed in the ZINC12 screening database and is commercially available from multiple chemical suppliers in research-grade purity (typically ≥95%), positioning it as a readily accessible building block or screening candidate for medicinal chemistry and chemical biology programs [3].

Why 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine Cannot Be Replaced by In-Class Piperidine-Oxadiazole Analogs


Piperidine-oxadiazole hybrids are not functionally interchangeable. The regioisomeric identity of the oxadiazole ring (1,3,4- versus 1,2,4-) fundamentally alters lipophilicity, metabolic stability, hERG liability, and aqueous solubility profiles, as demonstrated by systematic matched-pair analysis across the AstraZeneca compound collection [1]. Furthermore, the nature of the 5-substituent on the oxadiazole ring (cyclopropyl versus methyl, isopropyl, or aryl) and the N-acyl group on the piperidine nitrogen each independently modulate target binding potency, as quantified for autotaxin (ATX) inhibitors in the Novartis patent series [2]. Substituting any of these three structural modules—even within the same formal chemical class—can produce a ≥1.7-fold change in IC₅₀, an order-of-magnitude shift in log D, and altered CYP inhibition profiles, making direct substitution unreliable without confirmatory experimental data [1][2].

Quantitative Differentiation Evidence for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine (CAS 1210535-08-2)


1,3,4-Oxadiazole Regioisomer Provides ~1 Log Unit Lower Lipophilicity and Superior ADME Profile Versus 1,2,4-Oxadiazole Matched Pair

The 1,3,4-oxadiazole ring in the target compound confers systematically lower lipophilicity compared to the 1,2,4-oxadiazole regioisomer. In a systematic matched molecular pair analysis (MMPA) of the AstraZeneca compound collection, 1,3,4-oxadiazole derivatives were more polar by approximately 1 log D unit than their 1,2,4-oxadiazole counterparts across the entire measurable range [1]. This difference is accompanied by improved metabolic stability in human liver microsomes (HLM), reduced hERG channel inhibition, and higher aqueous solubility, all favoring the 1,3,4-oxadiazole isomer [2]. For CYP enzymes, the more lipophilic 1,2,4-oxadiazole derivatives show more pronounced inhibitory potency, particularly for CYP3A4 and CYP1A2, which recognize lipophilic substrates and planar heterocycles respectively [3].

oxadiazole regioisomer lipophilicity matched molecular pair ADME drug design

Cyclopropyl Substituent at Oxadiazole 5-Position Yields ~1.7-Fold Potency Gain Over 5-Methyl Analog in Autotaxin (ATX) Inhibition

The 5-cyclopropyl substituent on the 1,3,4-oxadiazole ring provides a measurable potency advantage over the corresponding 5-methyl analog. In the Novartis autotaxin (ATX) inhibitor series (US Patent US10183025), the cyclopropyl-bearing compound (BDBM321988, Example 86) achieved an IC₅₀ of 4.80 nM against human recombinant ATX, while the 5-methyl analog with an otherwise identical scaffold (BDBM321948, Example 57) showed an IC₅₀ of 8.00 nM in the same assay [1][2]. This represents a 1.67-fold improvement in inhibitory potency attributable primarily to the cyclopropyl-for-methyl substitution at the oxadiazole 5-position. The assay used human recombinant ATX expressed in HEK293 cells, measuring inhibition of choline release with LPC (18:1) as substrate in 384-well format [1].

autotaxin inhibitor cyclopropyl structure-activity relationship ATX ENPP2

Piperidine-Oxadiazole Scaffold Offers Conformationally Constrained Architecture With Demonstrated Stability Advantage Over Acyclic Amide-Oxadiazole Analogs

Replacement of an acyclic N-arylamide linker with a piperidine ring produces a conformationally constrained scaffold with improved stability. DiMauro et al. demonstrated that N-arylpiperidine oxadiazoles, as conformationally constrained analogs of N-arylamide oxadiazoles, offered improved stability while maintaining comparable potency and selectivity at the CB2 receptor [1]. The simple, modular scaffold allowed for expeditious and divergent synthetic routes, enabling two-directional SAR exploration in parallel [1]. While this study focused on 1,2,4-oxadiazoles, the conformational constraint principle applies to the 1,3,4-oxadiazole series as well, and the piperidine ring in CAS 1210535-08-2 provides a similar rigidification benefit relative to acyclic analogs, reducing the entropic penalty upon target binding and potentially limiting metabolic soft spots associated with flexible linkers [2].

conformational constraint metabolic stability N-arylpiperidine scaffold design CB2 agonist

Modular Three-Component Architecture Enables Independent SAR Exploration at Oxadiazole 5-Position, Piperidine N-Acyl Group, and Piperidine Attachment Point

The target compound embodies a modular three-component architecture that enables independent SAR exploration at each structural module. The 5-cyclopropyl group on the oxadiazole ring can be varied to methyl, isopropyl, or aryl substituents to tune potency (as shown by the 1.67-fold IC₅₀ difference between cyclopropyl and methyl in the ATX series); the 4-ethoxybenzoyl N-acyl group can be replaced with diverse acyl, sulfonyl, or alkyl substituents to modulate physicochemical properties and target selectivity; and the piperidine 4-position attachment can be shifted to the 2- or 3-position to alter the spatial orientation of the oxadiazole pharmacophore [1][2]. DiMauro et al. explicitly noted that this modular scaffold enables 'expeditious and divergent synthetic routes, which provided two-directional SAR in parallel' [1]. Related analogs in the BindingDB confirm that variations in the N-acyl group while retaining the 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine core produce compounds with IC₅₀ values spanning from 3.5 nM to >10,000 nM across different targets, demonstrating the scaffold's versatility [3].

modular scaffold parallel synthesis structure-activity relationship library design chemical biology

Optimal Research and Procurement Application Scenarios for 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine (CAS 1210535-08-2)


Hit-to-Lead Optimization of Autotaxin (ATX/ENPP2) Inhibitors for Fibrotic Disease and Oncology Programs

The cyclopropyl-substituted 1,3,4-oxadiazole-piperidine scaffold, as demonstrated by the Novartis ATX inhibitor patent series, provides a validated starting point for autotaxin inhibitor development with IC₅₀ values in the single-digit nanomolar range (4.80 nM for the cyclopropyl analog BDBM321988) [1]. The 1.67-fold potency advantage of cyclopropyl over methyl at the oxadiazole 5-position [1] and the favorable ADME profile conferred by the 1,3,4-oxadiazole ring [2] make CAS 1210535-08-2 a prioritized procurement choice for ATX-focused programs targeting fibrotic diseases (idiopathic pulmonary fibrosis, systemic sclerosis), cancer metastasis, and neuropathic pain.

Parallel Library Synthesis Leveraging the Modular Three-Component Scaffold for Multi-Target Screening

The modular architecture of CAS 1210535-08-2—with independently variable oxadiazole 5-substituent, piperidine N-acyl group, and attachment regiochemistry—enables parallel, divergent library synthesis as established by DiMauro et al. for piperidine-oxadiazole scaffolds [3]. The compound serves as a versatile core for generating focused libraries spanning diverse target classes, including GPCRs (CB2, GPR119), enzymes (ATX, 11β-HSD1, AChE), and ion channels, with documented IC₅₀ values ranging from 3.5 nM to >10 μM depending on N-substituent choice [1][4]. This modularity maximizes the value of a single procurement event.

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 341.41 Da and a balanced physicochemical profile conferred by the 1,3,4-oxadiazole ring (~1 log D unit lower than the 1,2,4-regioisomer, translating to improved aqueous solubility), CAS 1210535-08-2 occupies favorable property space for fragment elaboration and DEL-compatible chemistry [2]. The piperidine nitrogen offers a robust handle for on-DNA acylation or sulfonylation, while the cyclopropyl group enhances metabolic stability without substantially increasing molecular weight, making this compound a strategic procurement choice for DEL technology platforms and FBDD programs requiring three-dimensional fragment diversity [2][3].

Systematic Regioisomer Comparison Studies to Guide Oxadiazole Selection in Lead Optimization

The Boström et al. systematic analysis established that 1,3,4-oxadiazole isomers consistently show ~1 log unit lower log D, reduced hERG binding, and improved HLM stability compared to 1,2,4-oxadiazole matched pairs [2][5]. CAS 1210535-08-2, as a well-characterized 1,3,4-oxadiazole-piperidine hybrid, serves as an ideal reference compound for internal head-to-head regioisomer comparison studies. Procurement of this compound alongside its 1,2,4-oxadiazole regioisomer enables direct experimental validation of the published matched-pair findings within a project-specific chemical context, supporting evidence-based scaffold selection decisions.

Quote Request

Request a Quote for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-ethoxybenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.